![molecular formula C12H17N B3015232 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine CAS No. 1781613-66-8](/img/structure/B3015232.png)
1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine is a chemical compound that has been studied for its potential anti-cancer properties . It is a derivative of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b] indole . The compound has been designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
Molecular Structure Analysis
The molecular structure of 2,3,4,5-tetrahydro-1H-3-benzazepine derivatives has been established through X-ray structural analysis . The introduction of a sulfonyl group has been suggested to increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole .Wissenschaftliche Forschungsanwendungen
Crystal Structures of New Substituted Tetrahydro-1-Benzazepines
Tetrahydro-1-benzazepines, including 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine, are investigated for their potential as antiparasitic drugs, particularly in treating Chagas disease and leishmaniasis, prevalent in South and Central America. This study focuses on the structural characteristics of these compounds to understand their biological properties better (Macías et al., 2016).
Synthesis and Structural Analysis
Synthesis and X-Ray Diffraction of Benzazepine Derivatives
This research involves synthesizing and analyzing the structures of benzazepine derivatives, including this compound, through X-ray diffraction. The study provides insights into the crystal structures and potential applications of these compounds (Macías et al., 2011).
Study on Tetrahydro-3-Benzazepines
This study explores the synthesis and molecular structure of various tetrahydro-1H-3-benzazepine derivatives, including the focus compound. It investigates the chemical processes leading to these structures, offering foundational knowledge for further applications in scientific research (Soldatenkov et al., 2012).
Dopaminergic Activity and Receptor Antagonism
Novel Dopamine D1 Receptor Antagonists
This study presents (±)-(N-Alkylamino)benzazepine analogs, including this compound, as potential dopamine D1 receptor antagonists. It explores their role in pharmacology, particularly concerning the effects on cocaine's toxicity and pharmacology (Shah et al., 1995).
Safety and Hazards
Wirkmechanismus
Mode of Action
The mode of action of 1,1-dimethyl-2,3,4,5-tetrahydro-1H-3-benzazepine involves a [1,2]-sigmatropic shift of the endocyclic benzyl fragment to the exocyclic anionic site of the intermediate N-ylide . This rearrangement leads to the formation of 2-substituted tetrahydrobenzazepine derivatives .
Biochemical Pathways
The compound is involved in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones . It also acts as a chelating solvent in the trifluoromethylation of activated and non-activated halogenated double bonds .
Eigenschaften
IUPAC Name |
5,5-dimethyl-1,2,3,4-tetrahydro-3-benzazepine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(2)9-13-8-7-10-5-3-4-6-11(10)12/h3-6,13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFPHVMUGMGCAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCC2=CC=CC=C21)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.